molecular formula C11H7F6NO3 B011543 1-(m-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol CAS No. 100482-54-0

1-(m-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol

Cat. No. B011543
CAS RN: 100482-54-0
M. Wt: 315.17 g/mol
InChI Key: IDDNADSOAFYBIV-UHFFFAOYSA-N
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Description

The compound is a derivative of nitrophenol, which is a type of phenolic compound that has a nitro group (-NO2) attached to the phenyl ring . Nitrophenols are known for their reactivity and are often used in the production of dyes and as precursors to various chemicals .


Molecular Structure Analysis

The molecular structure of nitrophenols consists of a phenyl ring with a hydroxyl (-OH) group and a nitro (-NO2) group attached . The positions of these groups on the ring can vary, resulting in different isomers .


Chemical Reactions Analysis

Nitrophenols are known to undergo various chemical reactions due to the presence of the nitro and hydroxyl groups . They can participate in reduction reactions, where the nitro group is reduced to an amino group, and in reactions with bases due to the acidic nature of the hydroxyl group .


Physical And Chemical Properties Analysis

Nitrophenols are typically yellow crystalline solids that are slightly soluble in water . They have a characteristic sharp, sweet odor and are known to be toxic and irritant .

Safety and Hazards

Nitrophenols are toxic and can cause harm if inhaled, ingested, or if they come into contact with the skin . They are also harmful to the environment and can cause damage to aquatic life .

properties

IUPAC Name

4,4,4-trifluoro-1-(3-nitrophenyl)-3-(trifluoromethyl)but-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F6NO3/c12-10(13,14)9(11(15,16)17)5-8(19)6-2-1-3-7(4-6)18(20)21/h1-5,8,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDNADSOAFYBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C=C(C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70905538
Record name 4,4,4-Trifluoro-1-(3-nitrophenyl)-3-(trifluoromethyl)but-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100482-54-0
Record name 2-Buten-1-ol, 1-(m-nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100482540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4,4-Trifluoro-1-(3-nitrophenyl)-3-(trifluoromethyl)but-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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